molecular formula C14H16O B6172102 1',3'-dihydrospiro[cyclohexane-1,2'-inden]-3'-one CAS No. 26673-29-0

1',3'-dihydrospiro[cyclohexane-1,2'-inden]-3'-one

Cat. No. B6172102
CAS RN: 26673-29-0
M. Wt: 200.3
InChI Key:
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Description

1,3'-Dihydrospiro[cyclohexane-1,2'-inden]-3'-one (DHSI) is an organic compound, which has been studied for its potential applications in organic synthesis and in the pharmaceutical industry. DHSI is a cyclic compound containing an indene ring and a spirocyclic ring. The compound has been studied for its ability to act as a catalytic intermediate in organic synthesis, as well as its potential applications in drug discovery.

Scientific Research Applications

1',3'-dihydrospiro[cyclohexane-1,2'-inden]-3'-one has been studied for its potential applications in organic synthesis and in the pharmaceutical industry. In organic synthesis, 1',3'-dihydrospiro[cyclohexane-1,2'-inden]-3'-one has been used as a catalytic intermediate in the synthesis of heterocyclic compounds. In the pharmaceutical industry, 1',3'-dihydrospiro[cyclohexane-1,2'-inden]-3'-one has been studied for its potential in drug discovery, as it has been shown to possess the ability to act as a prodrug. 1',3'-dihydrospiro[cyclohexane-1,2'-inden]-3'-one has also been studied for its potential applications in the field of biotechnology, as it has been shown to possess the ability to act as a biocatalyst.

Mechanism of Action

The mechanism of action of 1',3'-dihydrospiro[cyclohexane-1,2'-inden]-3'-one is not fully understood. However, it is believed that 1',3'-dihydrospiro[cyclohexane-1,2'-inden]-3'-one acts as a prodrug, which is converted to its active form in the body. In its active form, 1',3'-dihydrospiro[cyclohexane-1,2'-inden]-3'-one is believed to interact with various cellular components, such as enzymes, receptors, and proteins. This interaction is believed to trigger a cascade of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1',3'-dihydrospiro[cyclohexane-1,2'-inden]-3'-one have been studied in various animal models. In these studies, 1',3'-dihydrospiro[cyclohexane-1,2'-inden]-3'-one has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. 1',3'-dihydrospiro[cyclohexane-1,2'-inden]-3'-one has also been shown to possess the ability to modulate the activity of various enzymes, such as cytochrome P450 and cyclooxygenase. Additionally, 1',3'-dihydrospiro[cyclohexane-1,2'-inden]-3'-one has been shown to possess the ability to modulate the activity of various receptors, such as the serotonin receptor.

Advantages and Limitations for Lab Experiments

The advantages of using 1',3'-dihydrospiro[cyclohexane-1,2'-inden]-3'-one in laboratory experiments include its low cost, availability, and ease of synthesis. Additionally, 1',3'-dihydrospiro[cyclohexane-1,2'-inden]-3'-one is relatively stable and has a relatively low toxicity. The main limitation of using 1',3'-dihydrospiro[cyclohexane-1,2'-inden]-3'-one in laboratory experiments is its lack of specificity. 1',3'-dihydrospiro[cyclohexane-1,2'-inden]-3'-one has been shown to interact with various cellular components, which can lead to undesired side effects.

Future Directions

Future research on 1',3'-dihydrospiro[cyclohexane-1,2'-inden]-3'-one should focus on further elucidating its mechanism of action, as well as exploring its potential applications in drug discovery and biotechnology. Additionally, further research should be conducted to determine the optimal concentrations of 1',3'-dihydrospiro[cyclohexane-1,2'-inden]-3'-one for various laboratory experiments. Additionally, further research should be conducted to explore the potential of 1',3'-dihydrospiro[cyclohexane-1,2'-inden]-3'-one as an anti-inflammatory, anti-cancer, and anti-bacterial agent. Finally, further research should be conducted to explore the potential of 1',3'-dihydrospiro[cyclohexane-1,2'-inden]-3'-one as a prodrug.

Synthesis Methods

The synthesis of 1',3'-dihydrospiro[cyclohexane-1,2'-inden]-3'-one can be achieved through two different routes. The first route is the direct synthesis of 1',3'-dihydrospiro[cyclohexane-1,2'-inden]-3'-one from the reaction of indene and cyclohexanone. This method involves the reaction of indene with cyclohexanone in the presence of a base, such as sodium hydroxide, to form a cyclic intermediate. The intermediate is then oxidized to form 1',3'-dihydrospiro[cyclohexane-1,2'-inden]-3'-one. The second route involves the use of a Grignard reagent, such as methylmagnesium bromide, to form the cyclic intermediate, which is then oxidized to form 1',3'-dihydrospiro[cyclohexane-1,2'-inden]-3'-one.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1',3'-dihydrospiro[cyclohexane-1,2'-inden]-3'-one involves the cyclization of a substituted cyclohexanone with an aldehyde in the presence of a Lewis acid catalyst.", "Starting Materials": [ "4-methylcyclohexanone", "2-indanecarboxaldehyde", "Lewis acid catalyst (e.g. BF3)" ], "Reaction": [ "The 4-methylcyclohexanone is reacted with the 2-indanecarboxaldehyde in the presence of a Lewis acid catalyst to form the spirocyclic intermediate.", "The reaction is typically carried out in an inert solvent such as dichloromethane or toluene.", "After the reaction is complete, the product is isolated and purified by standard techniques such as column chromatography or recrystallization." ] }

CAS RN

26673-29-0

Product Name

1',3'-dihydrospiro[cyclohexane-1,2'-inden]-3'-one

Molecular Formula

C14H16O

Molecular Weight

200.3

Purity

95

Origin of Product

United States

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